Methyl N-(N'-cyanobutyrimidoyl)glycinate
Description
Methyl N-(N'-cyanobutyrimidoyl)glycinate is an N-substituted glycinate derivative characterized by a cyano-functionalized butyrimidoyl group. These compounds are critical in combinatorial chemistry and drug development due to their versatility as intermediates .
Key challenges in synthesizing N-substituted glycinates include avoiding side reactions like diketopiperazine formation and intramolecular self-condensation. For example, attempts to synthesize ethyl N-(pyrimidin-2-yl)glycinate via nucleophilic substitution led to diketopiperazine as the major product, necessitating alternative strategies such as solid-phase synthesis .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-[1-(cyanoamino)butylideneamino]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-7(11-6-9)10-5-8(12)13-2/h3-5H2,1-2H3,(H,10,11) |
InChI Key |
CFZYSFFEBWYXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NCC(=O)OC)NC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
- Steric and Electronic Effects: Pyrimidinyl and indolyl substituents introduce steric hindrance, reducing reaction rates but improving regioselectivity . Cyano groups (e.g., in cyanobutyrimidoyl or cyanoethenyl moieties) enhance electrophilicity, facilitating nucleophilic substitutions .
Physical Properties :
Divergent Reactivity Profiles
- Glyphosate Derivatives: While structurally distinct, glyphosate salts (e.g., potassium N-[(hydroxyphosphinato)methyl]glycine) demonstrate the role of ionic modifications in altering bioavailability and herbicidal activity . This contrasts with methyl N-(N'-cyanobutyrimidoyl)glycinate, which is likely tailored for pharmaceutical applications.
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